2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
The compound 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine features a pyrimidin-4-amine core with three key structural elements:
6-Methyl group on the pyrimidine ring.
Piperazine moiety substituted at position 2 of the pyrimidine, modified with a 2,3-dimethoxybenzoyl group.
N-(4-methylphenyl) substituent at position 4 of the pyrimidine.
This structure is designed to optimize interactions with biological targets, likely kinases or receptors, where the benzoyl-piperazine group enhances solubility and binding affinity, while the 4-methylphenyl group contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-8-10-19(11-9-17)27-22-16-18(2)26-25(28-22)30-14-12-29(13-15-30)24(31)20-6-5-7-21(32-3)23(20)33-4/h5-11,16H,12-15H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFMAZSYOUREDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Yields : Piperazine-linked pyrimidin-4-amine derivatives (e.g., G868 series) are synthesized in moderate yields (72–79%), comparable to oxazolo-pyrimidines (71–77%) .
Solubility Challenges : The target compound’s dimethoxybenzoyl group improves aqueous solubility over sulfonyl analogs, as evidenced by lower logP (~4.5 vs. 5.7 for G868-1153) .
Thermal Stability : Melting points for pyrimidin-4-amine derivatives (unreported for the target compound) are expected to be lower than oxazolo-pyrimidines (192–291°C), suggesting flexibility in formulation .
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